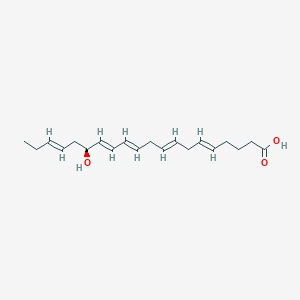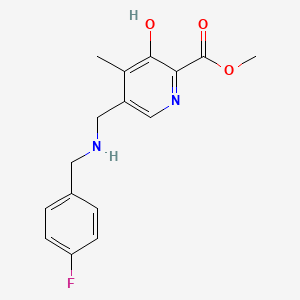
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl phenylmethane, also known as 4-chlorodiphenylmethane, is an organic compound with the molecular formula C13H11Cl. It is a derivative of diphenylmethane where one of the phenyl groups is substituted with a chlorine atom at the para position. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-chlorophenyl phenylmethane can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (Friedel-Crafts alkylation). The reaction proceeds as follows:
C6H5CH2Cl+C6H6AlCl3C6H5CH2C6H4Cl
Industrial Production Methods
In industrial settings, the synthesis of 4-chlorophenyl phenylmethane typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-chlorophenyl phenylmethane undergoes various chemical reactions including:
Oxidation: It can be oxidized to form 4-chlorobenzophenone.
Reduction: Reduction of the compound can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzophenone
Reduction: 4-chlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl phenylmethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly antihistamines.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-chlorophenyl phenylmethane depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs by participating in various chemical reactions. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorobenzhydryl chloride: Similar in structure but with an additional chlorine atom.
4-chlorobenzophenone: An oxidized form of 4-chlorophenyl phenylmethane.
4-chlorobenzyl alcohol: A reduced form of 4-chlorophenyl phenylmethane.
Uniqueness
4-chlorophenyl phenylmethane is unique due to its specific substitution pattern and its versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
631-81-2 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D |
InChI-Schlüssel |
VOXZDWNPVJITMN-CICDXGRQSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)




![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)

